molecular formula C12H22O4 B1357188 1,12-Dodecanedioic-d20 Acid CAS No. 89613-32-1

1,12-Dodecanedioic-d20 Acid

Cat. No.: B1357188
CAS No.: 89613-32-1
M. Wt: 250.42 g/mol
InChI Key: TVIDDXQYHWJXFK-KHKAULECSA-N
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Description

1,12-Dodecanedioic-d20 Acid is a deuterated form of 1,12-dodecanedioic acid, a dicarboxylic acid with the molecular formula C12D20H2O4. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The compound is used in various scientific research applications due to its unique properties, including its stability and the ability to trace its metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,12-Dodecanedioic-d20 Acid can be synthesized through the oxidation of cyclododecene, cyclododecanol, or cyclododecanone using aqueous nitric acid. The reaction typically involves the use of nitric acid with a concentration of 25-70% by weight, in the presence of 5-50% by weight of a C2-5 monocarboxylic acid. The reaction is carried out at temperatures ranging from 50-100°C and pressures of 1 to 10 atmospheres .

Industrial Production Methods

Industrial production of 1,12-dodecanedioic acid, and by extension its deuterated form, often involves the use of renewable resources. For example, paraffin wax can be converted into 1,12-dodecanedioic acid using a special strain of Candida tropicalis yeast in a multi-step process. This biological process is more sustainable and eco-friendly compared to traditional chemical synthesis methods .

Chemical Reactions Analysis

Types of Reactions

1,12-Dodecanedioic-d20 Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dodecanedioic acid derivatives.

    Reduction: Reduction reactions can convert the dicarboxylic acid into corresponding alcohols.

    Substitution: The carboxyl groups can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,12-Dodecanedioic-d20 Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,12-Dodecanedioic-d20 Acid involves its incorporation into metabolic pathways where it undergoes beta-oxidation. The deuterium atoms allow for the tracing of the compound through these pathways, providing insights into its metabolic fate. The compound targets enzymes involved in fatty acid metabolism, influencing energy production and storage .

Comparison with Similar Compounds

Similar Compounds

    1,10-Decanedicarboxylic Acid: A shorter-chain dicarboxylic acid with similar chemical properties.

    1,14-Tetradecanedioic Acid: A longer-chain dicarboxylic acid with different physical properties.

    1,12-Dodecanedioic Acid: The non-deuterated form of the compound.

Uniqueness

1,12-Dodecanedioic-d20 Acid is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. This isotopic labeling makes it particularly valuable in research applications where tracing the metabolic fate of the compound is essential .

Biological Activity

1,12-Dodecanedioic-d20 acid (DDDA-d20) is a dicarboxylic acid that has garnered attention in various biological and biochemical studies due to its unique structural properties and metabolic pathways. This article discusses the biological activity of DDDA-d20, focusing on its metabolism, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1,12-Dodecanedioic acid is a linear dicarboxylic acid with the chemical formula C12H22O4. The "d20" designation indicates that it is deuterated, meaning that some hydrogen atoms are replaced with deuterium, which can be useful in NMR spectroscopy and metabolic studies. The presence of two carboxyl groups allows for diverse interactions in biological systems.

Hepatic Metabolism

Research has shown that 1,12-dodecanedioic acid undergoes hepatic metabolism primarily through the peroxisomal β-oxidation pathway. In a study involving Sprague-Dawley rats, it was observed that the primary end products of this metabolism included adipic acid and other medium-chain fatty acids. The study utilized in vivo 13C^{13}C NMR spectroscopy to monitor the metabolic fate of DDDA-d20 during infusion experiments. The results indicated a significant accumulation of dicarboxylic acids in the liver, which correlated with altered concentrations of ketone bodies and amino acids like L-lysine .

Comparative Metabolism

The metabolic pathways for DDDA-d20 have been compared with other medium-chain dicarboxylic acids. The findings suggest that while all medium-chain dicarboxylic acids share similar metabolic routes, the specific rate of oxidation and the resulting metabolites can vary significantly based on chain length and branching .

Anti-inflammatory Properties

There is emerging evidence suggesting that dicarboxylic acids may exhibit anti-inflammatory properties. In vitro studies have indicated that DDDA-d20 can modulate inflammatory responses in various cell types. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in macrophages when exposed to lipopolysaccharides (LPS) .

Therapeutic Uses

The unique properties of DDDA-d20 make it a candidate for therapeutic applications in metabolic disorders. Its role as a substrate for cytochrome P450 enzymes suggests potential uses in drug development where modulation of fatty acid metabolism is beneficial. Additionally, its ability to influence lipid profiles could be harnessed for treating conditions like hyperlipidemia .

Case Studies and Research Findings

StudyFocusFindings
In Vivo NMR Study Metabolism in RatsDemonstrated hepatic metabolism via β-oxidation; identified adipic acid as a key metabolite .
Anti-inflammatory Response Macrophage ActivationShowed inhibition of cytokine production upon LPS stimulation .
Therapeutic Potential Drug DevelopmentSuggested utility in addressing metabolic disorders through modulation of fatty acid pathways .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuteriododecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDDXQYHWJXFK-KHKAULECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583748
Record name (~2~H_20_)Dodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89613-32-1
Record name (~2~H_20_)Dodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89613-32-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The co-oxidation reaction was carried out in a manner as described in Example 1, except that cyclododecene was used in lieu of cis-Δ4 -tetrahydrophthalic anhydride. Acetic acid was obtained at a yield of 95% and 1,10-dicarboxy decane was obtained at a yield of 94%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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